Product packaging for Methyl 3-hydroxy-4-methylpentanoate(Cat. No.:CAS No. 65596-31-8)

Methyl 3-hydroxy-4-methylpentanoate

Cat. No.: B109316
CAS No.: 65596-31-8
M. Wt: 146.18 g/mol
InChI Key: HIUDWDUEXPJHRR-UHFFFAOYSA-N
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Description

Significance of Methyl 3-hydroxy-4-methylpentanoate as a Chiral Building Block

The strategic importance of this compound in chemical synthesis is intrinsically linked to the concept of the "chiral pool." This approach leverages readily available, enantiomerically pure compounds from nature to serve as starting materials for the synthesis of complex target molecules, thereby circumventing the need for often challenging and costly asymmetric synthesis from achiral precursors. Both enantiomers of 3-hydroxy-4-methylpentanoic acid, and by extension its methyl ester, are accessible through various synthetic methods, including stereoselective aldol (B89426) reactions and biocatalytic reductions.

A notable example of its application is in the total synthesis of the marine natural product (-)-doliculide, a cyclodepsipeptide with potent cytotoxic and actin-binding properties. In one synthetic approach, the C9-C15 fragment of (-)-doliculide was constructed starting from (S)-methyl 3-hydroxy-4-methylpentanoate. This chiral precursor provides the foundational stereocenter upon which the rest of the intricate polyketide chain is elaborated. The synthesis underscores the utility of this building block in a multi-step sequence to achieve a complex molecular architecture.

Furthermore, derivatives of this compound have been employed in the synthesis of inhibitors for enzymes such as Eleven-Nineteen-Leukemia (ENL), which are being investigated as potential treatments for acute myeloid leukemia. nih.gov In this context, the chiral hydroxy ester is a key intermediate that is further elaborated to generate the final bioactive compounds. nih.gov The specific stereochemistry of the hydroxy and methyl groups is often crucial for the desired biological activity, highlighting the importance of starting with an enantiomerically pure building block.

The table below summarizes key transformations involving this compound and its precursor in the synthesis of valuable chemical entities.

Starting MaterialReagent(s)ProductApplication
Methyl 4-methyl-3-oxopentanoateSodium borohydride (B1222165), Methanol (B129727)This compoundIntermediate for ENL inhibitors nih.gov
(S)-Methyl 3-hydroxy-4-methylpentanoateMultiple stepsC9-C15 fragment of (-)-doliculideTotal synthesis of a natural product

Scope and Objectives of Contemporary Research on this compound

Current research efforts concerning this compound are multifaceted, primarily focusing on the development of highly efficient and stereoselective methods for its synthesis and its utilization in novel synthetic applications.

A significant area of investigation is the asymmetric hydrogenation of its precursor, methyl 4-methyl-3-oxopentanoate. This reaction provides a direct route to enantiomerically enriched this compound. Researchers are actively exploring various chiral catalysts, often based on transition metals like ruthenium and iridium complexed with chiral ligands, to achieve high yields and enantioselectivities. The goal is to develop robust and scalable processes that can deliver either the (R)- or (S)-enantiomer with near-perfect stereocontrol. These studies are crucial for making this valuable chiral building block more accessible for synthetic chemists.

The table below presents a selection of research findings on the asymmetric hydrogenation of methyl 4-methyl-3-oxopentanoate, showcasing the performance of different catalytic systems.

Catalyst SystemSubstrate/Catalyst RatioEnantiomeric Excess (ee)Yield
Ir-ferrocenyl P,N,N-ligandNot specified64% (S)90%
Ru/POP-BINAP20092% (S)>99%

Another frontier of research involves the use of biocatalysis for the stereoselective synthesis of chiral β-hydroxy esters. Enzymes, such as ketoreductases from various microorganisms, are being investigated for their ability to reduce β-keto esters with high enantioselectivity under mild reaction conditions. This "green chemistry" approach offers a sustainable alternative to traditional chemical methods. The objective is to identify or engineer enzymes with high activity and selectivity for substrates like methyl 4-methyl-3-oxopentanoate, further expanding the toolkit for producing this chiral intermediate.

Beyond its synthesis, contemporary research also explores the broader synthetic potential of this compound. This includes its use in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry, such as for the treatment of neurological disorders. google.com The development of novel reaction methodologies that utilize the unique structural and functional features of this chiral building block remains an active area of academic inquiry, promising to unlock new avenues for the construction of complex and valuable molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B109316 Methyl 3-hydroxy-4-methylpentanoate CAS No. 65596-31-8

Properties

IUPAC Name

methyl 3-hydroxy-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(2)6(8)4-7(9)10-3/h5-6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUDWDUEXPJHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336984
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65596-31-8
Record name Methyl 3-hydroxy-4-methylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 3 Hydroxy 4 Methylpentanoate

Conventional Chemical Synthesis Approaches

Reductive Transformations of β-Keto Esters

A primary and widely employed method for synthesizing methyl 3-hydroxy-4-methylpentanoate involves the reduction of its corresponding β-keto ester precursor, methyl 3-oxo-4-methylpentanoate. This transformation is a cornerstone of organic synthesis, providing a direct route to the desired β-hydroxy ester functionality. The reduction process introduces a new stereocenter at the C-3 position, leading to a racemic mixture of (R)- and (S)-enantiomers in the absence of chiral control.

The reduction can be achieved using various reducing agents. Common examples include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon of the β-keto ester, which, upon subsequent workup with a proton source, yields the secondary alcohol.

The general reaction is as follows:

Generated code

While effective in producing the target molecule, these conventional methods typically result in a racemic mixture, necessitating further resolution steps if a single enantiomer is desired.

Reaction Conditions and Optimization Strategies for Chemical Synthesis

The efficiency and outcome of the reductive transformation are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the reducing agent.

For instance, the reduction of β-keto esters is often carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at low temperatures to control the reactivity of the reducing agent and minimize side reactions. The choice of the reducing agent itself is critical; while lithium aluminum hydride is a powerful reducing agent, sodium borohydride is often preferred for its milder nature and better functional group tolerance.

Optimization strategies focus on maximizing the yield of the desired product while minimizing the formation of byproducts. This can involve a systematic variation of reaction parameters to identify the optimal set of conditions. For example, a study on the iridium-catalyzed asymmetric hydrogenation of β-keto esters highlighted the importance of the solvent and base in achieving high conversion and enantioselectivity. rsc.org

Stereoselective Synthesis of this compound

The demand for enantiomerically pure compounds has driven the development of stereoselective synthetic methods. For this compound, this primarily involves the asymmetric reduction of the precursor β-keto ester.

Asymmetric Hydrogenation of Precursor β-Keto Esters

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.gov This method utilizes a chiral catalyst to selectively add hydrogen across the carbonyl double bond, leading to the preferential formation of one enantiomer over the other.

In the context of this compound synthesis, the asymmetric hydrogenation of methyl 3-oxo-4-methylpentanoate is a key strategy. This reaction is typically catalyzed by transition metal complexes, most notably those based on ruthenium (Ru) and iridium (Ir), in combination with chiral ligands. rsc.orgrsc.org The choice of the metal and the chiral ligand is crucial for achieving high enantioselectivity.

For example, iridium-catalyzed asymmetric hydrogenation of β-keto esters using chiral ferrocenyl P,N,N-ligands has been shown to produce β-hydroxy esters with good to excellent enantioselectivities. rsc.orgrsc.org Similarly, ruthenium-BINAP catalyst systems are well-known for their effectiveness in the asymmetric hydrogenation of a variety of functionalized ketones, including β-keto esters. researchgate.net

Chiral Catalysis in this compound Synthesis

The success of asymmetric hydrogenation hinges on the design and application of chiral catalysts. These catalysts create a chiral environment around the substrate, forcing the hydrogenation to occur from a specific face of the carbonyl group.

A variety of chiral ligands have been developed for this purpose. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a classic example of a C₂-symmetric bisphosphine ligand that has been successfully employed in ruthenium-catalyzed asymmetric hydrogenations. researchgate.net More recently, chiral ferrocenyl P,N,N-ligands have emerged as effective ligands for iridium-catalyzed reactions. rsc.orgrsc.org

The catalyst is typically formed in situ by reacting a metal precursor, such as [Ir(cod)Cl]₂, with the chiral ligand. rsc.org The catalytic cycle involves the coordination of the β-keto ester to the chiral metal complex, followed by the stereoselective transfer of hydrogen.

Catalyst SystemPrecursorProductEnantiomeric Excess (ee)Reference
Ir-ferrocenyl P,N,N-ligandsβ-keto estersβ-hydroxy estersUp to 95% rsc.orgrsc.org
Ru-BINAPβ-keto estersβ-hydroxy estersExcellent researchgate.net

Enantiomeric Control and Diastereoselectivity in Synthetic Routes

Achieving high levels of enantiomeric control is the primary goal of stereoselective synthesis. This is quantified by the enantiomeric excess (ee), which measures the degree to which one enantiomer is favored over the other. In the synthesis of this compound, high ee values are desirable.

When the substrate already contains a stereocenter, as in the case of some complex β-keto esters, the stereochemical outcome of the reduction is a matter of diastereoselectivity. The chiral catalyst must then control the formation of the new stereocenter relative to the existing one. This can lead to the selective formation of one of two possible diastereomers (e.g., syn or anti).

For the synthesis of this compound from its achiral precursor, the focus is on enantiomeric control. The choice of the chiral catalyst and the reaction conditions are the key factors that determine the enantiomeric purity of the final product. Research in this area continues to explore new catalyst systems and methodologies to achieve even higher levels of stereocontrol in the synthesis of this and other chiral molecules. nih.govnih.gov

Biocatalytic and Enzymatic Routes to this compound

The synthesis of chiral molecules such as this compound through biocatalytic and enzymatic methods presents an environmentally conscious alternative to traditional chemical synthesis. These biological approaches often provide high stereoselectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts.

Enzyme-Catalyzed Reactions Involving Ester Precursors

The enzymatic synthesis of this compound can be theoretically achieved through the direct esterification of its precursor, 3-hydroxy-4-methylpentanoic acid, with methanol. Lipases are a class of enzymes widely employed for such transformations due to their ability to function in non-aqueous environments and their broad substrate specificity. scielo.br

The general principle of lipase-catalyzed esterification involves the formation of an acyl-enzyme intermediate, which is then attacked by an alcohol to yield the desired ester. nih.gov This process is reversible, and reaction conditions are optimized to favor ester synthesis, often by removing water, a byproduct of the reaction.

While specific studies on the lipase-catalyzed synthesis of this compound are not extensively documented in publicly available literature, research on analogous short and medium-chain hydroxy acids provides a strong basis for its feasibility. For instance, lipases from various microbial sources such as Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Aspergillus niger have been successfully used to synthesize a variety of esters, including those with branched-chain structures. scielo.brresearchgate.netnih.gov

The choice of lipase, solvent, temperature, and substrate ratio are critical parameters that influence the reaction's efficiency and yield. For example, in the synthesis of flavor esters, lipases have demonstrated high conversion rates in organic solvents like n-hexane. google.com The table below summarizes the findings for the lipase-catalyzed synthesis of other, structurally related esters, which can serve as a predictive model for the synthesis of this compound.

EnzymeSubstratesProductSolventTemperature (°C)Yield (%)Reference
Lipase from Aspergillus fumigatusVinyl butyrate, MethanolMethyl butyraten-Hexane4086 google.com
Immobilized Lipase B from Candida antarctica (CAL-B)Sorbic acid, GlycerolGlycerol sorbateSolvent-free--
Lipase from Rhizomucor mieheiCitronellol, Short-chain fatty acidsTerpenyl estersn-Hexane-High scielo.br

Exploration of Microbial Biotransformations

Microbial biotransformation offers a promising avenue for the production of this compound, potentially starting from simple carbon sources or more complex precursors. This approach leverages the metabolic pathways of microorganisms to carry out specific chemical conversions.

One notable area of related research is the microbial synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Some bacteria, such as Burkholderia sp., have been shown to incorporate monomers with structures similar to our target compound, like 3-hydroxy-4-methylvalerate, into PHA polymers when supplied with appropriate precursors like 4-methylvaleric acid. nih.govresearchgate.net This indicates the presence of enzymatic machinery within these organisms capable of hydroxylating a branched-chain fatty acid at the C3 position. The genes and enzymes responsible for this transformation could potentially be harnessed for the production of the free acid, which could then be esterified.

Furthermore, engineered microorganisms, particularly Escherichia coli, have been developed to produce a variety of esters, including branched-chain esters. nih.gov By introducing genes for specific alcohol acyltransferases (AATs), which catalyze the condensation of an alcohol with an acyl-CoA, these microbes can be programmed to synthesize target esters from endogenous or externally supplied precursors. nih.gov For instance, engineered E. coli strains have successfully produced isobutyl acetate, propionate, butyrate, pentanoate, and hexanoate. nih.gov

Fungi, such as Aspergillus niger, are also well-known for their capacity to produce a wide array of enzymes, including esterases and lipases, and have been utilized for the synthesis of various fatty acid ethyl esters in aqueous environments. nih.gov This suggests that fungal systems could also be explored for the direct production of this compound.

The table below presents examples of microbial systems used for the production of related branched-chain esters and hydroxy acids, highlighting the potential for developing a microbial process for this compound.

MicroorganismPrecursor(s)ProductKey Enzyme(s)Titer/YieldReference
Burkholderia sp. USM (JCM 15050)Fructose, 4-methylvaleric acidPoly(3-hydroxybutyrate-co-3-hydroxy-4-methylvalerate)PHA synthaseUp to 22 mol% 3H4MV nih.govresearchgate.net
Engineered Escherichia coliGlucose, ButyrateButyl and Isobutyl butyratesAlcohol acyltransferase (SAAT)~63 mg/L nih.gov
Engineered Escherichia coliGlucose, PentanoateIsobutyl and Pentyl pentanoatesAlcohol acyltransferase (SAAT)~127 mg/L nih.gov
Aspergillus niger CGMCC 3.4309Caprylic acid, EthanolEthyl caprylateEsterase/Lipase94.80% conversion nih.gov

Chemical Reactivity and Transformations of Methyl 3 Hydroxy 4 Methylpentanoate

Derivatization and Functional Group Interconversions

The presence of both a hydroxyl and an ester group allows for a range of derivatization and functional group interconversion reactions. These transformations are crucial for modifying the structure of Methyl 3-hydroxy-4-methylpentanoate to suit the needs of a particular synthetic route.

The secondary hydroxyl group in this compound is a key site for chemical modifications, including oxidation, reduction, and substitution reactions.

Oxidation: The hydroxyl group can be oxidized to a ketone, yielding methyl 3-oxo-4-methylpentanoate. This transformation can be achieved using various oxidizing agents. Common reagents for the oxidation of secondary alcohols include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)) and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine).

Protection: In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from reacting with reagents intended for other parts of the molecule. A variety of protecting groups for alcohols are available, with the choice depending on the stability required and the conditions for deprotection. Common protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., methoxymethyl (MOM), benzyl (B1604629) (Bn)), and esters (e.g., acetate). The formation of these protected derivatives typically involves reacting this compound with the corresponding halide (e.g., TBDMS-Cl) or other activating agent in the presence of a base.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine (B92270). This facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of other functional groups.

The methyl ester group can also undergo several important transformations.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-4-methylpentanoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent like methanol (B129727). Subsequent acidification of the reaction mixture yields the carboxylic acid. aobchem.com

Reduction: The ester can be reduced to the corresponding primary alcohol, 3,4-dimethylpentane-1,3-diol. This reduction requires strong reducing agents such as lithium aluminum hydride (LiAlH₄). Sodium borohydride (B1222165) is generally not reactive enough to reduce esters.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction may require heating or the use of a catalyst.

Alkylation: The hydroxyl group can be alkylated to form an ether. This is typically achieved by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide.

Acylation: The hydroxyl group can be acylated to form an ester. This is a common protection strategy but also a way to introduce new functional groups. The reaction is typically carried out by treating this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine.

Reaction TypeReagent(s)Product Functional Group
Oxidation of HydroxylPCC, Swern OxidationKetone
Protection of HydroxylTBDMS-Cl, ImidazoleSilyl Ether
Hydrolysis of EsterNaOH, H₂O/MeOH then H₃O⁺Carboxylic Acid
Reduction of EsterLiAlH₄Diol
Acylation of HydroxylAcetic Anhydride, PyridineAcetate Ester

Role as a Synthetic Intermediate

While specific, detailed examples of the use of this compound as a direct precursor in the synthesis of complex named organic molecules or as a building block for widely recognized biologically active scaffolds are not extensively documented in publicly available literature, its structural features strongly suggest its potential as a valuable chiral synthon. The principles of retrosynthetic analysis indicate that this compound could serve as a key starting material in various synthetic endeavors.

The bifunctional nature of this compound, combined with its defined stereochemistry (when used as a single enantiomer), makes it an attractive starting point for the synthesis of various complex natural products and other organic molecules. For instance, the related (R)-3-hydroxy-4-methylpentanoic acid has been utilized in the synthesis of various biologically active compounds. orgsyn.org The methyl ester derivative would be expected to undergo similar synthetic manipulations.

The general strategy would involve sequential or chemo-selective reactions at the hydroxyl and ester functionalities. For example, the hydroxyl group could be protected, followed by transformation of the ester into another functional group. Subsequently, deprotection of the hydroxyl group would allow for its further elaboration. This stepwise approach enables the construction of more complex carbon skeletons with controlled stereochemistry.

The structural motif present in this compound is found in a number of biologically active molecules. For instance, the β-hydroxy acid/ester fragment is a common feature in polyketide natural products, some of which exhibit potent biological activities, including antibiotic and immunosuppressive properties.

Although direct synthetic routes starting from this compound to prominent biologically active scaffolds are not readily found in the literature, its potential as a building block is evident. For example, derivatives of 3-hydroxy-4-methylpentanoic acid could potentially be incorporated into peptide-based structures or used in the synthesis of macrolide antibiotics. The synthesis of all four stereoisomers of 5-hydroxy-4-methyl-3-heptanone, a pheromone, has been achieved from methyl (±)-3-hydroxypentanoate, highlighting the utility of similar β-hydroxy esters in the synthesis of bioactive compounds. researchgate.net

Mechanistic Studies of Chemical Reactions Involving this compound

The chemical reactivity of this compound is primarily dictated by its two functional groups: a secondary alcohol and a methyl ester. Mechanistic studies of reactions involving this compound, or closely related β-hydroxy esters, provide valuable insights into its formation and subsequent transformations. These studies often focus on controlling the stereochemistry at the C-3 and C-4 positions, which is crucial for the synthesis of various natural products and pharmaceuticals.

Formation via Stereoselective Reduction of Methyl 3-oxo-4-methylpentanoate:

A primary route to this compound involves the stereoselective reduction of the corresponding β-keto ester, Methyl 3-oxo-4-methylpentanoate. The mechanism of this reduction is a subject of extensive study, as it determines the relative and absolute configuration of the resulting diastereomers.

Catalytic Asymmetric Reduction:

The enantioselective reduction of β-keto esters is a powerful method for producing chiral β-hydroxy esters. This transformation is often catalyzed by enzymes or chiral metal complexes.

Enzymatic Reduction: Ketoreductases (KREDs) are widely used for the asymmetric reduction of ketones. The mechanism involves the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the substrate. The enzyme's active site provides a chiral environment that directs the hydride attack to one of the two faces of the ketone, leading to a high degree of enantioselectivity. The proposed mechanism for many short-chain dehydrogenases/reductases (SDRs) involves a catalytic triad (B1167595) of Tyr, Lys, and Ser residues. The tyrosine hydroxyl group is believed to act as a general acid, protonating the carbonyl oxygen as the hydride is delivered. The stereochemical outcome is determined by the specific binding orientation of the substrate within the active site.

Chemical Catalysis (Asymmetric Hydrogenation): Chiral ruthenium and rhodium phosphine (B1218219) complexes are effective catalysts for the asymmetric hydrogenation of β-keto esters. The mechanism of these reactions is believed to proceed through a six-membered transition state. For instance, Ru-BINAP catalysts are thought to operate via a mechanism where the β-keto ester coordinates to the metal center in a bidentate fashion through the keto and ester carbonyl groups. Hydrogen then adds across the ketone carbonyl, with the chiral phosphine ligand directing the approach of the hydrogen molecule to one of the prochiral faces of the ketone. The stereochemical outcome is influenced by the steric and electronic properties of both the substrate and the chiral ligand.

Table 1: Mechanistic Models for Stereoselective Reduction of β-Keto Esters

ModelDescriptionKey FeaturesApplicability to Methyl 3-oxo-4-methylpentanoate Reduction
Felkin-Ahn ModelPredicts the stereochemistry of nucleophilic attack on acyclic ketones. The largest group at the α-carbon orients anti-periplanar to the incoming nucleophile.- Steric hindrance directs the nucleophile's trajectory.
  • Torsional strain is minimized.
  • Applicable for predicting the diastereoselectivity when a chiral center is already present at C-4 or when using a bulky reducing agent. The isopropyl group at C-4 would be considered the large group.
    Zimmerman-Traxler ModelDescribes the chair-like six-membered transition state of aldol (B89426) reactions, which can be extended to reductions involving chelation control.- Metal-chelated six-membered ring.
  • Substituents prefer equatorial positions to minimize 1,3-diaxial interactions.
  • Relevant for reductions using chelating reducing agents (e.g., those containing Zn, Mg, or Ti). Chelation between the keto and ester carbonyls of Methyl 3-oxo-4-methylpentanoate would create a rigid transition state, leading to high diastereoselectivity.

    Transformations of the Hydroxyl and Ester Groups:

    Once formed, this compound can undergo a variety of chemical transformations at its hydroxyl and ester functionalities. Mechanistic understanding of these reactions is key to its use as a synthetic intermediate.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-4-methylpentanoic acid, under either acidic or basic conditions.

    Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to yield the carboxylic acid.

    Base-Catalyzed Hydrolysis (Saponification): This proceeds via nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid in an irreversible step to form the carboxylate salt.

    Oxidation of the Secondary Alcohol: The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, Methyl 3-oxo-4-methylpentanoate. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions.

    Chromium-Based Reagents (e.g., PCC): The mechanism of oxidation with pyridinium chlorochromate (PCC) involves the formation of a chromate (B82759) ester intermediate. A base, typically pyridine, then abstracts the proton from the C-3 position, leading to the elimination of the chromium species and formation of the ketone.

    Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. The alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. A hindered base, such as triethylamine, then removes the proton at C-3, leading to the collapse of the intermediate and formation of the ketone, dimethyl sulfide, and carbon dioxide.

    Mitsunobu Reaction: This reaction allows for the inversion of the stereocenter at the C-3 position. The mechanism is a classic example of an SN2 reaction. Triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the hydroxyl group, converting it into a good leaving group. A nucleophile, such as a carboxylate, can then displace this leaving group with inversion of configuration. orgsyn.org

    Table 2: Mechanistic Details of Key Transformations

    ReactionReagentsKey Mechanistic StepsStereochemical Outcome
    Ester Hydrolysis (Basic)NaOH, H₂O1. Nucleophilic addition of OH⁻ to the ester carbonyl. 2. Formation of a tetrahedral intermediate. 3. Elimination of methoxide (⁻OCH₃). 4. Irreversible deprotonation of the carboxylic acid.No change at stereocenters.
    OxidationPCC, CH₂Cl₂1. Formation of a chromate ester. 2. Base-mediated elimination.Converts the secondary alcohol to a ketone.
    Mitsunobu ReactionPPh₃, DEAD, RCOOH1. Activation of the alcohol by PPh₃ and DEAD. 2. SN2 attack by the carboxylate nucleophile.Inversion of configuration at the C-3 alcohol center. orgsyn.org

    Enzymatic Kinetic Resolution:

    Lipases are commonly employed for the kinetic resolution of racemic β-hydroxy esters. The mechanism relies on the enantioselective acylation of the hydroxyl group. The enzyme's active site preferentially binds one enantiomer of the alcohol, facilitating its reaction with an acyl donor (e.g., vinyl acetate). The other enantiomer reacts at a much slower rate, allowing for the separation of the fast-reacting enantiomer (as the acylated product) from the slow-reacting enantiomer (the unreacted alcohol). The active site of many lipases contains a catalytic triad of serine, histidine, and aspartate or glutamate. The serine hydroxyl group acts as the nucleophile, attacking the acyl donor to form a covalent acyl-enzyme intermediate. This acyl group is then transferred to the preferred enantiomer of the β-hydroxy ester.

    Analytical and Spectroscopic Characterization of Methyl 3 Hydroxy 4 Methylpentanoate

    Chromatographic Techniques for Analysis and Purification

    Chromatographic methods are fundamental to the analysis of methyl 3-hydroxy-4-methylpentanoate, enabling its separation from reaction mixtures, quantification, and the determination of its enantiomeric purity.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

    Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile compounds like this compound. In GC-MS, the compound is vaporized and separated from other components in a mixture based on its boiling point and interactions with the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for its definitive identification. researchgate.netmdpi.com

    The fragmentation of this compound in mass spectrometry typically involves characteristic losses. For instance, a notable fragment at m/z 103 is characteristic of 3-hydroxy fatty acid methyl esters. researchgate.net This fragment arises from cleavage of the carbon-carbon bond adjacent to the hydroxyl group. Other fragments may result from the loss of a methoxy (B1213986) group (-OCH3) or other parts of the molecule. libretexts.orgchemguide.co.uk The retention time in the gas chromatogram, combined with the mass spectrum, provides a high degree of confidence in the identification of the compound. mdpi.com Furthermore, by using appropriate calibration standards, GC-MS can be employed for the accurate quantification of this compound in various samples. nih.gov

    Table 1: GC-MS Data for Related Compounds

    Compound Retention Time (min) Key Fragment Ions (m/z)
    Methyl 3-hydroxypentanoate Not specified 43, 71, 103 nih.gov
    Methyl 2-hydroxy-4-methylpentanoate (B1259815) Not specified Not specified nist.gov

    High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess Determination

    High-performance liquid chromatography (HPLC) is a versatile technique used to assess the purity of this compound. researchgate.netanalytichem.comhplcindia.com The compound is dissolved in a suitable solvent and passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. A detector, such as a UV detector, is used to monitor the eluent and generate a chromatogram. The area of the peak corresponding to this compound is proportional to its concentration, allowing for the determination of its purity.

    For chiral molecules like this compound, determining the enantiomeric excess (ee) is crucial. Chiral HPLC is the method of choice for this purpose. wiley-vch.deuma.esnih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The two enantiomers will have different retention times, allowing for their individual quantification. The enantiomeric excess can then be calculated from the relative areas of the two peaks. nih.gov For example, chiral HPLC analysis on a Chiralpak AD-H column has been used to determine the enantiomeric excess of similar compounds. wiley-vch.de

    Table 2: Chiral HPLC Conditions for Enantiomeric Excess Determination of Similar Compounds

    Column Mobile Phase Flow Rate (mL/min) Wavelength (nm)
    Chiralpak AD-H Hexane/2-Propanol = 95/5 0.7 214 wiley-vch.de
    Chiralpak AD-H Hexane/2-Propanol = 90/10 0.7 214 wiley-vch.de

    Thin Layer Chromatography (TLC) in Reaction Monitoring

    Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique often used to monitor the progress of chemical reactions. orgsyn.orgthieme.de In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable solvent system (mobile phase). The different components of the mixture will travel up the plate at different rates, resulting in their separation. The spots can be visualized under UV light or by staining. For instance, traces of impurities can be detected by their distinct Rf values on a silica gel plate. orgsyn.org

    Advanced Spectroscopic Methods for Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

    Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. bmrb.ionp-mrd.orgrsc.org Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

    ¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the signals in the ¹H NMR spectrum are all indicative of the structure. For this compound, one would expect to see signals corresponding to the methyl ester protons, the protons on the carbon chain, the proton on the hydroxyl-bearing carbon, and the protons of the isopropyl group.

    ¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the spectrum. The chemical shift of each signal indicates the chemical environment of the carbon atom. For this compound, characteristic signals would be observed for the carbonyl carbon of the ester, the carbon bearing the hydroxyl group, and the various other carbon atoms in the molecule.

    Table 3: Predicted ¹H NMR and ¹³C NMR Data for a Related Compound (Methyl (3R)-5-[(1R,2R,4aR,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-4a,6,7,8-tetrahydro-1H-naphthalen-1-yl]-3-methylpentanoate)

    Spectrum Type Frequency Solvent Data Source
    ¹H NMR 300 MHz H₂O Predicted np-mrd.org

    Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

    Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. researchgate.netchemguide.co.uk As discussed in the GC-MS section, the mass spectrum of this compound shows a molecular ion peak (M+) corresponding to its molecular weight, as well as several fragment ions. chemguide.co.uk

    High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or five decimal places. mdpi.com This high precision allows for the determination of the exact molecular formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. This is a crucial step in confirming the identity of a newly synthesized compound. mdpi.com

    Table 4: Compound Names Mentioned in the Article

    Compound Name
    This compound
    Methyl 3-hydroxypentanoate
    Methyl 2-hydroxy-4-methylpentanoate
    3-Hydroxy tetradecanoic acid methyl ester

    X-ray Diffraction Analysis of Crystalline Derivatives or Intermediates

    As of the current body of scientific literature, detailed X-ray diffraction analysis and crystallographic data for this compound in its crystalline form have not been reported. The inherent physical properties of this compound, likely a low-melting solid or a liquid at ambient temperatures, present challenges for the growth of single crystals suitable for diffraction studies.

    Consequently, researchers have often turned to the analysis of its crystalline derivatives or synthetic intermediates to deduce stereochemical and conformational information. The parent compound, 3-hydroxy-4-methylpentanoic acid, and its derivatives are more amenable to crystallization and have been studied to understand the structural features that are likely conserved in the methyl ester.

    While direct crystallographic data for this compound is unavailable, studies on related compounds provide valuable insights. For instance, the synthesis and characterization of derivatives of 1,5-benzodiazepin-2-one (B1260877) have involved X-ray diffraction to confirm stereochemistry, which can be relevant to understanding the spatial arrangement of substituents in similar chiral molecules. mdpi.com

    Occurrence and Biological Relevance of Methyl 3 Hydroxy 4 Methylpentanoate

    Natural Occurrence and Distribution

    Methyl 3-hydroxy-4-methylpentanoate has been identified in both plant-based and fermented sources, indicating its formation through biological processes.

    This compound is a notable volatile component in several pineapple varieties. nih.govd-nb.info A study analyzing different pineapple cultivars grown in Malaysia identified this compound as one of the branched esters contributing to their aroma. d-nb.info In one variety, it was detected at a concentration of 65.0 ± 5.6 µg/kg. nih.govd-nb.info Research has shown that esters are primary volatile compounds in fresh pineapple. d-nb.info The concentration and presence of such compounds can vary between different parts of the fruit, such as the pulp and the core. nih.gov

    Table 1: Detection of this compound in Pineapple Varieties

    Pineapple VarietyConcentration (µg/kg)Reference
    Moris65.0 ± 5.6 nih.govd-nb.info

    This compound and its ethyl ester counterpart, Ethyl 2-hydroxy-4-methylpentanoate (B1259815), have been identified as constituents in fermented beverages like wine. researchgate.netnih.govnih.gov While the ethyl ester is more commonly cited in wine analysis, the presence of these related hydroxy esters points to their formation during fermentation. researchgate.netnih.govnih.gov For instance, Ethyl 2-hydroxy-4-methylpentanoate has been identified in both red and white wines and is associated with a "fresh blackberry" aroma. researchgate.netnih.gov The concentration and enantiomeric distribution of these compounds can vary depending on the type of wine and its age. nih.gov

    Role in Biological Systems and Metabolomics

    As a product of metabolic processes, this compound plays a role in the sensory characteristics of the organisms and food products in which it is found.

    The presence of this compound and its related esters in fermented products like wine and cider solidifies its status as a fermentation metabolite. researchgate.netnih.govnih.gov These compounds are formed during the fermentation process, likely through the metabolic activities of yeast on precursors present in the fruit juice. The formation of various esters is a well-known aspect of fermentation, contributing to the complex flavor profiles of alcoholic beverages. artoftasting.nl

    Table 2: Aroma Profile of this compound and a Related Ester

    CompoundAroma DescriptorSource
    This compoundFruityPineapple nih.gov
    Ethyl 2-hydroxy-4-methylpentanoateFresh blackberryRed Wine researchgate.netnih.gov

    The biosynthesis of esters like this compound in plants and during fermentation is generally believed to involve the esterification of a corresponding alcohol and an acyl-CoA. In the case of this specific compound, the precursors would be methanol (B129727) and 3-hydroxy-4-methylpentanoyl-CoA. The formation of the precursor acid, 3-hydroxy-4-methylpentanoic acid, is likely derived from amino acid metabolism, specifically from leucine.

    In fermentation, yeast can convert amino acids into fusel alcohols and their corresponding acids, which can then be esterified. The primary enzyme responsible for the production of many esters in fruit is alcohol acyltransferase (AAT). nih.gov While the precise biosynthetic pathway for this compound has not been extensively detailed in the searched literature, it is logical to postulate its formation through these established biochemical routes for ester synthesis in biological systems.

    Advanced Research Directions and Theoretical Studies

    Computational Chemistry and Molecular Modeling

    Computational chemistry provides powerful tools for investigating the properties of Methyl 3-hydroxy-4-methylpentanoate at an atomic level. These theoretical approaches offer insights that are often difficult to obtain through experimental means alone.

    Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in various three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the most stable of these arrangements, as the molecule's shape is intrinsically linked to its physical properties and reactivity.

    Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to determine the geometric and energetic properties of these conformers. nih.gov The process typically involves a systematic or random search of the potential energy surface to locate all possible low-energy structures. mdpi.com For each identified conformer, the geometry is optimized to find the lowest energy state, and properties like the relative energy, dipole moment, and vibrational frequencies are calculated. The results of these calculations can predict the most likely shape the molecule will adopt under specific conditions. For instance, intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group can significantly influence conformational preference. mdpi.com

    Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and demonstrates the type of data obtained from quantum chemical calculations.

    ConformerDescription of Key Dihedral Angle (O-C-C-C)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)Notes
    1 (Global Minimum)-65° (gauche)0.002.1Stabilized by intramolecular H-bond
    2180° (anti)1.53.5Extended conformation, no H-bond
    3+68° (gauche)2.12.3Less favorable gauche interaction

    While quantum calculations are excellent for analyzing static structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. MD simulations model the movements of all atoms in the molecule and surrounding solvent molecules based on classical mechanics. This approach is crucial for understanding how the solvent influences the conformational landscape of this compound.

    In a polar solvent like water, the solvent molecules can form hydrogen bonds with both the hydroxyl and ester groups of the compound. MD simulations can reveal the stability and lifetime of these intermolecular interactions, as well as how they compete with potential intramolecular hydrogen bonds. This provides a more realistic picture of the molecule's structure and dynamics in solution, which is essential for predicting properties like solubility and partitioning behavior (e.g., LogP). chemeo.com

    Green Chemistry Principles Applied to this compound Synthesis

    The synthesis of fine chemicals like this compound is increasingly being guided by the principles of green chemistry, which prioritize safety, efficiency, and environmental sustainability.

    Traditional synthetic routes may rely on hazardous reagents or generate significant waste. Research in this area focuses on creating alternative pathways that are safer and more sustainable. One approach involves the use of catalytic methods, which require only small amounts of a catalyst to drive the reaction, rather than stoichiometric quantities of reagents. nih.gov For example, the synthesis could involve the catalytic hydrogenation of a keto-ester precursor, Methyl 3-oxo-4-methylpentanoate, using molecular hydrogen and a metal catalyst (e.g., Palladium on carbon). This avoids the use of metal hydride reducing agents that produce large amounts of inorganic waste.

    Another green strategy is the use of environmentally benign solvents, such as water or supercritical fluids, to replace volatile organic compounds (VOCs). Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions (room temperature and neutral pH), represents a frontier in green synthesis for such chiral hydroxy esters.

    Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comchemrxiv.org Reactions with high atom economy, such as addition or rearrangement reactions, are inherently less wasteful. nih.govjocpr.com

    For the synthesis of this compound, a key reaction is the reduction of the corresponding ketone. Comparing two methods highlights the importance of atom economy:

    Stoichiometric Reduction (e.g., with Sodium Borohydride (B1222165), NaBH₄): In this reaction, only a small fraction of the mass of the reducing agent is utilized (the hydride ions), with the rest becoming sodium and borate (B1201080) salts, which are waste products.

    Catalytic Hydrogenation (with H₂): In this case, the hydrogen molecule adds directly across the carbonyl group. Theoretically, this is a 100% atom-economical addition reaction, with the catalyst being recoverable and reusable. jocpr.com

    Maximizing atom economy is a primary strategy for reducing waste at its source, aligning with the core goals of sustainable chemical manufacturing.

    Table 2: Comparison of Atom Economy for a Hypothetical Reduction Step

    Reaction TypeExample ReagentsByproductsTheoretical Atom Economy (%)Green Chemistry Considerations
    Catalytic HydrogenationH₂ gas, Pd/C catalystNone (in theory)100High efficiency, low waste, catalyst can be recycled.
    Stoichiometric ReductionNaBH₄, followed by acid workupNa⁺ salts, Boric acid derivatives< 80Generates significant inorganic waste, requires stoichiometric reagents.

    Structure-Activity Relationship (SAR) Studies of this compound Derivatives

    Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science for designing new molecules with enhanced or specific functionalities. frontiersin.org For this compound, SAR studies would involve the systematic synthesis of derivatives and the evaluation of how these structural modifications affect a particular biological or chemical property.

    The core structure of this compound offers several sites for modification: the hydroxyl group, the ester moiety, and the alkyl backbone. For instance, the hydroxyl group could be converted into an ether or an ester, while the methyl ester could be transformed into other esters or amides. Each modification creates a new derivative with altered properties such as polarity, size, and hydrogen bonding capability. These derivatives can then be tested in relevant assays. For example, similar hydroxy ester structures are explored as inhibitors for enzymes or as chiral building blocks in the synthesis of complex, biologically active molecules. mdpi.comnih.gov An SAR study would aim to correlate specific structural changes with changes in activity, providing a rational basis for designing more potent or selective compounds.

    Table 3: Illustrative SAR Table for Hypothetical Derivatives This table presents a conceptual framework for an SAR study. The activities are purely illustrative.

    DerivativeModification from Parent CompoundHypothetical TargetObserved Activity (e.g., IC₅₀)SAR Interpretation
    Parent Compound-Enzyme X50 µMBaseline activity.
    Derivative 1Hydroxyl group acetylated (Ester formation)Enzyme X> 100 µMFree hydroxyl group appears crucial for activity.
    Derivative 2Methyl ester converted to Ethyl esterEnzyme X45 µMSlight increase in activity, suggesting a larger ester group is tolerated.
    Derivative 3Methyl ester converted to an N-benzyl amideEnzyme X15 µMSignificant improvement; suggests a hydrophobic binding pocket can be accessed.

    Impact of the this compound Moiety on Bioactive Compounds

    The incorporation of the this compound structural unit, or moiety, into larger molecules can significantly influence their biological activity. This is a key area of research in medicinal chemistry and drug discovery. The presence of this moiety can affect a compound's ability to interact with biological targets such as enzymes and receptors, and can also modify its absorption, distribution, metabolism, and excretion (ADME) properties.

    Enhancing Biological Activity:

    The β-hydroxy carbonyl motif present in this compound is a common feature in many biologically active natural products and pharmaceuticals. researchgate.net The specific arrangement of the hydroxyl and methyl groups can lead to favorable interactions with the active sites of enzymes or receptors, potentially enhancing the compound's therapeutic effect. For instance, the hydroxyl group can form hydrogen bonds, a crucial type of interaction for molecular recognition in biological systems.

    Modulating Physicochemical Properties:

    The inclusion of the this compound moiety can also alter the physicochemical properties of a molecule, such as its solubility and lipophilicity. These properties are critical for a drug's ability to be absorbed into the bloodstream and reach its target site in the body. By strategically incorporating this moiety, researchers can fine-tune these properties to optimize a drug candidate's performance.

    Influence on Stereochemistry:

    This compound is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms called enantiomers. The biological activity of chiral molecules can differ significantly between their enantiomers. Therefore, the stereochemistry of the this compound moiety is a critical factor in the design of new bioactive compounds. The stereoselective synthesis of molecules containing this moiety allows for the preparation of specific enantiomers, which can then be tested for their unique biological effects. orgsyn.org

    Examples of Bioactive Compounds:

    Research has shown that the related compound, 3-hydroxy-4-methylpentanoic acid, is isolated from Turkish tobacco leaves. chemicalbook.com Another related molecule, 4-hydroxy-4-methylpentanoic acid, has been synthesized and studied for its selective binding to the GHB receptor, highlighting the potential of this structural class in neuroscience research. wikipedia.org These examples underscore the importance of the core structure in conferring biological activity.

    Table 1: Impact of the this compound Moiety

    Feature Impact on Bioactive Compounds
    β-hydroxy carbonyl motif Can enhance binding to biological targets through hydrogen bonding and other interactions. researchgate.net
    Methyl group Influences steric interactions and can improve binding affinity and selectivity.
    Chirality The specific stereoisomer can determine the biological activity and potency of the compound. orgsyn.org
    Physicochemical properties Affects solubility, lipophilicity, and overall ADME profile of the drug candidate.

    Rational Design of Analogs for Specific Applications

    The rational design of analogs of this compound involves systematically modifying its chemical structure to create new molecules with desired properties for specific applications. This approach relies on a deep understanding of structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological or chemical properties.

    Strategies for Analog Design:

    Modification of the Ester Group: The methyl ester group can be replaced with other alkyl or aryl groups to alter the compound's reactivity, stability, and pharmacokinetic properties. For example, changing the ester group can influence the rate at which the compound is hydrolyzed in the body.

    Alteration of the Hydroxyl Group: The hydroxyl group can be converted into other functional groups, such as ethers or esters, to modify the compound's hydrogen bonding capacity and polarity. This can impact its ability to cross biological membranes.

    Variation of the Alkyl Chain: The length and branching of the pentanoate chain can be altered to fine-tune the molecule's size, shape, and lipophilicity. These modifications can affect how the molecule fits into the binding pocket of a target protein.

    Introduction of New Functional Groups: New functional groups can be introduced at various positions on the molecule to create new interactions with biological targets or to impart specific chemical properties.

    Computational Modeling in Analog Design:

    Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in the rational design of analogs. These methods allow researchers to predict how different structural modifications will affect a molecule's activity and properties before they are synthesized in the laboratory. This in silico approach can save significant time and resources in the drug discovery and development process.

    Applications of Designed Analogs:

    The rational design of analogs of this compound can lead to the development of new molecules with a wide range of applications, including:

    New Therapeutic Agents: Analogs with improved potency, selectivity, and pharmacokinetic properties could be developed as new drugs for various diseases.

    Probes for Chemical Biology: Specifically designed analogs can be used as chemical probes to study the function of enzymes, receptors, and other biological targets.

    Flavor and Fragrance Compounds: The structural similarity of this compound to known flavor and fragrance compounds suggests that its analogs could have interesting organoleptic properties. thegoodscentscompany.comnih.govnih.gov

    Table 2: Strategies for Rational Analog Design

    Modification Site Potential Impact
    Ester Group Altered reactivity, stability, and pharmacokinetics.
    Hydroxyl Group Modified hydrogen bonding and polarity.
    Alkyl Chain Tuned size, shape, and lipophilicity.
    Introduction of New Groups New biological interactions and chemical properties.

    Q & A

    Q. What are the optimal synthetic routes for Methyl 3-hydroxy-4-methylpentanoate in laboratory settings?

    this compound can be synthesized via β-keto ester intermediates or stepwise esterification. A common approach involves:

    • Step 1 : Condensation of methyl bromoacetate with a suitable nitrile (e.g., propionitrile) to form β-keto esters .
    • Step 2 : Selective reduction or hydroxylation to introduce the hydroxy group at the 3-position.
    • Critical parameters : Catalyst choice (e.g., acidic or basic conditions), temperature control (60–80°C), and inert atmosphere to prevent oxidation.
    • Yield optimization : Adjust stoichiometry of reagents and monitor reaction progress via TLC or GC-MS.

    Table 1 : Comparison of Synthetic Methods

    MethodReagentsYield (%)Key Reference
    β-Keto ester pathwayMethyl bromoacetate, propionitrile65–75
    HydroxylationNaBH4, H2O/THF50–60Adapted from β-keto ester protocols

    Q. How should this compound be stored to ensure stability?

    • Storage conditions : Store at +4°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
    • Handling : Use desiccants (e.g., silica gel) to minimize moisture exposure. Avoid prolonged room-temperature exposure during experiments.

    Q. What spectroscopic techniques are recommended for characterizing this compound?

    • NMR :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 3.6–3.8 ppm (methoxy), δ 4.1–4.3 ppm (hydroxy proton, exchangeable).
    • ¹³C NMR : Carbonyl signal at ~170–175 ppm, hydroxy-bearing carbon at ~70 ppm.
      • IR : Strong absorption at ~3400 cm⁻¹ (O-H stretch), 1720 cm⁻¹ (ester C=O) .
      • Mass Spectrometry : Molecular ion peak at m/z 146.19 (M⁺) .

    Q. What safety precautions are essential when handling this compound?

    • PPE : Gloves, lab coat, and safety goggles.
    • Ventilation : Use fume hoods to avoid inhalation of vapors.
    • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

    Q. How can researchers verify the purity of synthesized this compound?

    • Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30).
    • Melting point : Compare observed values with literature data (if crystalline).
    • Elemental analysis : Validate C, H, and O percentages against theoretical values .

    Advanced Research Questions

    Q. How can contradictory data on reaction yields for this compound synthesis be resolved?

    • Methodological approach :

    Replicate experiments under controlled variables (e.g., catalyst type, temperature).

    Use design of experiments (DoE) to identify critical factors (e.g., interaction between solvent polarity and reaction time).

    Validate results through peer-lab collaboration to rule out instrumentation bias .


    • Case study : Discrepancies in hydroxylation efficiency (~20% variation) may arise from trace moisture in reagents; use anhydrous solvents and molecular sieves .

    Q. What advanced strategies optimize the enantiomeric purity of this compound for chiral studies?

    • Catalytic asymmetric synthesis : Use chiral ligands (e.g., BINOL-derived catalysts) to induce stereoselectivity.
    • Chromatographic resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H).
    • Kinetic resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) to separate enantiomers .

    Q. How do structural modifications (e.g., methyl group position) impact the compound’s physicochemical properties?

    • Computational modeling : Density Functional Theory (DFT) to compare energy minima of 3-hydroxy-4-methyl vs. 3-hydroxy-2-methyl isomers.
    • Experimental validation : Measure logP (octanol-water partition coefficient) and solubility profiles to correlate structure with bioavailability .

    Q. What methodologies detect and quantify trace impurities in this compound?

    • LC-MS/MS : MRM (multiple reaction monitoring) mode for sensitive detection of degradation products (e.g., 4-methylpentanoic acid).
    • NMR spiking : Add authentic standards of suspected impurities to identify unknown peaks .

    Q. How can researchers design robust stability studies for this compound under varying pH and temperature conditions?

    • Accelerated stability testing :
    • Conditions : 40°C/75% RH for 6 months (ICH Q1A guidelines).
    • Analytical endpoints : Monitor ester hydrolysis via HPLC and quantify free hydroxy acid.
    • pH-rate profiling : Determine degradation kinetics in buffers (pH 1–13) to identify instability thresholds .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.